molecular formula C4H3Cl3O B1355051 2,2-Dichlorocyclopropanecarbonyl chloride CAS No. 5365-15-1

2,2-Dichlorocyclopropanecarbonyl chloride

Cat. No.: B1355051
CAS No.: 5365-15-1
M. Wt: 173.42 g/mol
InChI Key: OJJYTODFFFMXNA-UHFFFAOYSA-N
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Description

2,2-Dichlorocyclopropanecarbonyl chloride is an organochlorine compound with the molecular formula C₄H₃Cl₃O It is a derivative of cyclopropane, characterized by the presence of two chlorine atoms and a carbonyl chloride group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2,2-Dichlorocyclopropanecarbonyl chloride typically involves the chlorination of cyclopropane derivatives. One common method is the reaction of cyclopropanecarboxylic acid with thionyl chloride (SOCl₂) in the presence of a catalyst. The reaction proceeds as follows:

C₄H₆O₂+SOCl₂C₄H₃Cl₃O+SO₂+HCl\text{C₄H₆O₂} + \text{SOCl₂} \rightarrow \text{C₄H₃Cl₃O} + \text{SO₂} + \text{HCl} C₄H₆O₂+SOCl₂→C₄H₃Cl₃O+SO₂+HCl

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or alcohols.

    Addition Reactions: The compound can participate in addition reactions with alkenes or alkynes, forming cyclopropane derivatives.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form 2,2-dichlorocyclopropanecarboxylic acid.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols.

    Catalysts: Lewis acids such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃).

    Solvents: Dichloromethane, toluene, or acetonitrile.

Major Products:

  • Substituted cyclopropane derivatives.
  • Cyclopropane carboxylic acids.
  • Cyclopropane esters.

Scientific Research Applications

2,2-Dichlorocyclopropanecarbonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used to modify biomolecules, aiding in the study of enzyme mechanisms and protein interactions.

    Medicine: It serves as a building block for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dichlorocyclopropanecarbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

    2,2-Dichloropropane: Similar in structure but lacks the carbonyl chloride group.

    Cyclopropanecarbonyl chloride: Lacks the chlorine atoms on the cyclopropane ring.

    2,2-Difluorocyclopropanecarbonyl chloride: Contains fluorine atoms instead of chlorine.

Uniqueness: 2,2-Dichlorocyclopropanecarbonyl chloride is unique due to the presence of both chlorine atoms and a carbonyl chloride group on the cyclopropane ring. This combination imparts distinct reactivity and properties, making it a valuable compound in synthetic chemistry and various applications.

Properties

IUPAC Name

2,2-dichlorocyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl3O/c5-3(8)2-1-4(2,6)7/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJJYTODFFFMXNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(Cl)Cl)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20513384
Record name 2,2-Dichlorocyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5365-15-1
Record name 2,2-Dichlorocyclopropanecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5365-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2-Dichlorocyclopropane-1-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20513384
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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